molecular formula C9H11NO3S B1317336 Methyl 2-acetamido-4-methylthiophene-3-carboxylate CAS No. 4651-80-3

Methyl 2-acetamido-4-methylthiophene-3-carboxylate

Cat. No. B1317336
CAS RN: 4651-80-3
M. Wt: 213.26 g/mol
InChI Key: SQOFQSFSJHZTHZ-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-4-methylthiophene-3-carboxylate” is a chemical compound with a molecular formula of C9H11NO3S . It is a compound with diverse applications and exhibits perplexing properties.


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-4-methylthiophene-3-carboxylate” is represented by the SMILES string O=C(OC)C1=C(NC(C)=O)SC(C)=C1C . This representation provides a way to visualize the compound’s structure using text.

Scientific Research Applications

Synthesis of Constrained Tryptophan Analogues

Methyl 2-acetamido-4-methylthiophene-3-carboxylate has been used in the synthesis of constrained tryptophan analogues, achieved through a Lewis acid-catalysed diastereoselective [4 + 2] cycloaddition. This process is significant for the preparation of compounds with potential pharmaceutical applications (Rossi et al., 2015).

Synthesis of Poly Substituted 3-Aminothiophenes

The compound has been employed in a one-pot protocol for synthesizing poly substituted 3-aminothiophenes. These derivatives are notable for their applications in various fields including pharmaceuticals (Chavan et al., 2016).

DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, synthesized using methyl 2-acetamido-4-methylthiophene-3-carboxylate, demonstrates DNA-binding capabilities. This has potential implications in gene therapy and related biomedical fields (Carreon et al., 2014).

Genotoxic and Carcinogenic Potentials

This compound has also been assessed for its genotoxic and carcinogenic potentials, especially in relation to its structural component in pharmaceuticals. Understanding these properties is crucial for drug safety evaluations (Lepailleur et al., 2014).

Structure of Heteroannularly Disubstituted Ferrocene Derivatives

Research into the structure of derivatives containing the acetamido group, like methyl 2-acetamido-4-methylthiophene-3-carboxylate, contributes to the broader understanding of molecular configurations and their potential applications in materials science (Cetina et al., 2009).

Fluorescence Property Study

The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, have been investigated. This research has implications for developing new fluorescent materials for various applications (Pusheng, 2009).

properties

IUPAC Name

methyl 2-acetamido-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-4-14-8(10-6(2)11)7(5)9(12)13-3/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFQSFSJHZTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586290
Record name Methyl 2-acetamido-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-4-methylthiophene-3-carboxylate

CAS RN

4651-80-3
Record name Methyl 2-acetamido-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Puterova, T Bobula, D Vegh - Journal of Heterocyclic …, 2008 - Wiley Online Library
A new synthetic methodology towards substituted 2‐amino‐5‐chlorothiophenes is described. Compounds of this type are important as building blocks for oligomers used in polymer …
Number of citations: 3 onlinelibrary.wiley.com

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